REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:11])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[CH2:8][CH:9]=[O:10]>[Pd]>[CH3:11][C:2]1([CH3:1])[CH:6]([CH3:7])[CH2:5][CH2:4][CH:3]1[CH2:8][CH:9]=[O:10]
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Name
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|
Quantity
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510 g
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Type
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reactant
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Smiles
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CC1(C(CC=C1C)CC=O)C
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Name
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|
Quantity
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20 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The crude product was distilled from 22 g of boric anhydride affording 324 g of purified product
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Type
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ADDITION
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Details
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containing pinocamphone as a 10-15% impurity
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Name
|
|
Type
|
|
Smiles
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CC1(C(CCC1C)CC=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |